molecular formula C13H14N4 B2996723 1,4,6-trimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 672949-91-6

1,4,6-trimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B2996723
CAS No.: 672949-91-6
M. Wt: 226.283
InChI Key: MNAQRWTVZJATSM-UHFFFAOYSA-N
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Description

1,4,6-trimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C13H14N4 and its molecular weight is 226.283. The purity is usually 95%.
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Biological Activity

1,4,6-Trimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine (CAS Number: 672949-91-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antiviral, and antibacterial properties, supported by recent research findings and case studies.

  • Molecular Formula : C13H14N4
  • Molecular Weight : 230.28 g/mol
  • Structure : The compound features a pyrazolo[3,4-b]pyridine core with trimethyl and pyrrole substituents.

Anticancer Activity

Recent studies have highlighted the potent anticancer properties of this compound derivatives.

Key Findings:

  • Cytotoxicity : In vitro evaluations demonstrated significant cytotoxic effects against various human cancer cell lines. The compound exhibited IC₅₀ values in the low micromolar range (0.75–4.15 µM) against specific cancer types without affecting normal cells .
Cell LineIC₅₀ (µM)Effects
Breast Cancer (MCF-7)0.75Induces apoptosis and inhibits proliferation
Lung Cancer (A549)2.00Inhibits cell growth
Colon Cancer (HCT116)4.15Significant reduction in cell viability
  • In Vivo Studies : The most potent analogues showed efficacy in inhibiting tumor growth in orthotopic breast cancer mouse models without systemic toxicity, indicating a favorable safety profile .

Antiviral Activity

The compound has also been investigated for its antiviral potential. Some derivatives have shown promising results against various viruses.

Research Insights:

  • Mechanism of Action : Certain pyrazolo derivatives were effective against the influenza virus and exhibited higher potency than standard antiviral drugs like Ribavirin .
Virus TypeCompound TestedEC₅₀ (µM)Comparison to Standard
InfluenzaPyrazolo Derivative0.20Superior to Ribavirin
Hepatitis CPyrazole Hybrid6.7High selectivity index

Antibacterial Activity

The antibacterial properties of this compound class have also been explored, showing effectiveness against several bacterial strains.

Notable Results:

  • Broad-Spectrum Activity : Various derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the pyrazolo scaffold can enhance potency and selectivity.

SAR Insights:

  • Substituent Effects : The presence of alkylaminoethyl groups significantly increased antiproliferative activity .

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound and its derivatives. Investigations into combination therapies with existing anticancer and antiviral agents are particularly promising.

Properties

IUPAC Name

1,4,6-trimethyl-3-pyrrol-1-ylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-9-8-10(2)14-12-11(9)13(15-16(12)3)17-6-4-5-7-17/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAQRWTVZJATSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C)N3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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